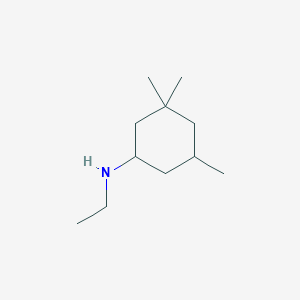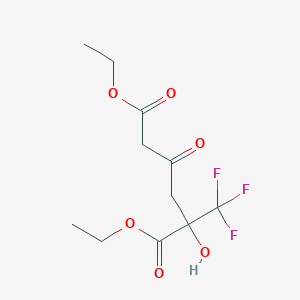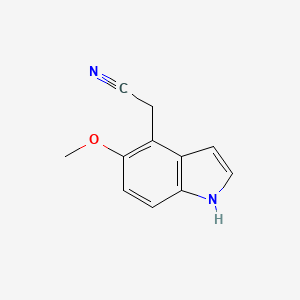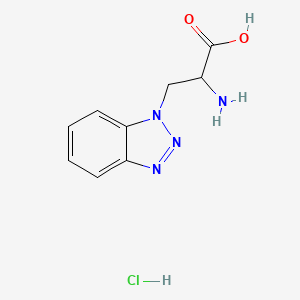![molecular formula C8H13NO2 B13189951 Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-aminobicyclo[310]hexane-1-carboxylate is a bicyclic compound with a unique structure that includes a bicyclo[310]hexane ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which can efficiently form the bicyclic structure . Another approach includes metal-catalyzed cyclization of enynes, which allows for the simultaneous formation of both rings in a single reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism by which Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer different reactivity patterns and binding affinities, making it valuable for specific research applications.
Propiedades
Fórmula molecular |
C8H13NO2 |
|---|---|
Peso molecular |
155.19 g/mol |
Nombre IUPAC |
methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-3-5(8)2-6(9)4-8/h5-6H,2-4,9H2,1H3 |
Clave InChI |
KNJVQXHJDWIZBM-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C12CC1CC(C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4-Chloro-3-cyclopropyl-3-methylbutoxy)methyl]benzene](/img/structure/B13189877.png)



![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)








![1-{6-Phenyl-1-oxaspiro[2.6]nonan-2-yl}ethan-1-one](/img/structure/B13189942.png)
